3-(5-Chloro-2-methoxyphenyl)butanoic acid
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of butanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)butanoic acid typically involves the reaction of 5-chloro-2-methoxybenzene with butanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different substituents on the aromatic ring.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobutanoic acid: Similar structure but lacks the methoxy group.
5-Chloro-2-methoxybenzoic acid: Similar aromatic ring substitution but different side chain.
3-(2-Methoxyphenyl)butanoic acid: Similar structure but lacks the chloro group.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)butanoic acid is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(5-11(13)14)9-6-8(12)3-4-10(9)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI Key |
IGKPEXMQYHFRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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